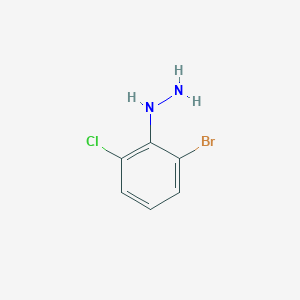

(2-Bromo-6-chlorophenyl)hydrazine

Beschreibung

Eigenschaften

Molekularformel |

C6H6BrClN2 |

|---|---|

Molekulargewicht |

221.48 g/mol |

IUPAC-Name |

(2-bromo-6-chlorophenyl)hydrazine |

InChI |

InChI=1S/C6H6BrClN2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2 |

InChI-Schlüssel |

RJOGDNNQQSGBEY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Br)NN)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

2-Bromo-6-chlorophenylhydrazine hydrochloride safety data sheet

The following technical guide provides an in-depth analysis of the safety, handling, and application of 2-Bromo-6-chlorophenylhydrazine hydrochloride . This document is structured for researchers and drug development professionals, synthesizing specific chemical data with rigorous safety protocols.

CAS Registry Number: 1909312-32-8 (Dihydrochloride salt) Chemical Family: Halogenated Phenylhydrazines Primary Application: Heterocyclic Scaffold Synthesis (Indoles, Pyrazoles)

Part 1: Executive Safety Summary & Hazard Identification

The "Hydrazine" Pharmacophore Risk

While specific toxicological data for the 2-bromo-6-chloro analog is limited, the phenylhydrazine core dictates a Category 1 (Severe) risk profile. The hydrazine moiety (

Critical Mechanism of Action: Phenylhydrazines induce hemolytic anemia via the formation of aryl radicals and reactive oxygen species (ROS) within erythrocytes. The mechanism involves the auto-oxidation of the hydrazine to a phenyldiazene intermediate, which generates superoxide anions and hydrogen peroxide, leading to Heinz body formation and red blood cell destruction.

GHS Classification (Derived via Read-Across)

Based on structure-activity relationships (SAR) with Phenylhydrazine (CAS 100-63-0) and 2-Bromophenylhydrazine (CAS 50709-33-6).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[1] |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1] |

| Carcinogenicity | Category 1B | H350: May cause cancer.[1][2] |

| STOT - Repeated | Category 1 | H372: Causes damage to organs (Blood, Liver) through prolonged exposure. |

| Aquatic Toxicity | Acute 1 | H400: Very toxic to aquatic life.[1][2] |

Part 2: Chemical Identity & Synthesis Context[3][4][5][6]

Structural Specifications

The 2,6-disubstitution pattern creates significant steric hindrance around the hydrazine group. This steric bulk is chemically significant:

-

Reduced Nucleophilicity: The

nitrogen is shielded, making the -

Stability: The hydrochloride salt (often dihydrochloride) is significantly more stable to oxidation than the free base.

Synthesis Pathway (Diazotization-Reduction)

Understanding the synthesis aids in identifying impurities (e.g., unreacted aniline). The compound is typically synthesized from 2-bromo-6-chloroaniline.

Figure 1: Standard synthesis pathway via diazotization followed by stannous chloride reduction.

Part 3: Self-Validating Handling Protocols

The "Zero-Contact" Weighing Protocol

Objective: Prevent inhalation of micro-dust and dermal absorption during massing.

-

Preparation:

-

Don double nitrile gloves (0.11 mm min thickness) and a P3/N100 respirator if working outside a glovebox.

-

Pre-weigh a sealable glass vial (tare weight).

-

-

Transfer (Inside Fume Hood/Glovebox):

-

Transfer the solid into the vial. Do not use a spatula that has touched other reagents.

-

Validation Step: Wipe the exterior of the vial with a methanol-dampened Kimwipe. Check the wipe under UV light (phenylhydrazines often fluoresce or darken) to confirm no exterior contamination.

-

-

Massing:

-

Seal the vial before removing it from the hood.

-

Weigh the sealed vial on the analytical balance.

-

Calculate mass by difference. Never open the vial on the open bench.

-

Reaction Setup & Quenching

Causality: Hydrazines can form explosive azides if exposed to nitrous acid (from waste streams) or undergo exothermic decomposition.

-

Solvent Selection: Use degassed solvents (Ethanol, Methanol) to prevent auto-oxidation to the azo compound (which is often colored red/orange).

-

Monitoring:

-

TLC Visualization: Use p-anisaldehyde stain. Hydrazines typically turn orange/red.

-

Self-Validation: If the reaction mixture turns dark black/tarry rapidly, it indicates oxidative decomposition. Isolate immediately under inert atmosphere (

or Ar).

-

-

Quenching:

-

Do NOT mix with oxidizing agents (bleach, peroxides). This generates heat and toxic nitrogen oxides.

-

Correct Disposal: Dilute with water and treat with dilute hypochlorite slowly in an ice bath to degrade the hydrazine, monitoring temperature to stay <20°C.

-

Part 4: Emergency Response System

Exposure Response Matrix

| Exposure Route | Immediate Action | Mechanistic Rationale |

| Skin Contact | Wash with PEG-400 or soap/water for 15 min. | Hydrazines are lipophilic; PEG-400 aids solubilization better than water alone. |

| Inhalation | Move to fresh air; Administer 100% | Counteract potential methemoglobinemia (hypoxia). |

| Ingestion | Do NOT induce vomiting. Administer activated charcoal. | Vomiting risks aspiration pneumonia; charcoal adsorbs the toxin. |

Spillage Logic

Scenario: 500 mg vial drops and shatters in the fume hood.

-

Evacuate: Clear the immediate area (3-meter radius).

-

Isolate: Close the hood sash fully to maximize face velocity.

-

Neutralize:

-

Do not sweep dry dust (aerosol risk).

-

Cover spill with wet paper towels soaked in 10% Sodium Hypochlorite (Bleach) .

-

Wait 30 minutes. The bleach oxidizes the hydrazine to nitrogen gas and water.

-

-

Cleanup: Collect the slurry into a hazardous waste container labeled "Oxidized Hydrazine Waste."

Part 5: Storage & Stability

Shelf-Life: 12 Months (if stored correctly). Degradation Indicators:

-

Color Change: White/Off-white crystals turning Dark Brown/Purple . This indicates oxidation to the diazenyl radical or azo compound.

-

Texture: Caking implies moisture absorption (hygroscopic hydrochloride salt).

Storage Conditions:

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Amber glass (light sensitive).

Part 6: References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 102125238, (2-bromo-6-chlorophenyl)hydrazine. Retrieved February 12, 2026, from [Link]

-

Organic Syntheses. (1945). Diazotization of o-Chloroaniline. Org. Synth. 1945, 25, 87. Retrieved February 12, 2026, from [Link]

Sources

Technical Guide: 2-Bromo-6-Chloro Substituted Phenylhydrazine Building Blocks

Strategic Synthesis, Reactivity Profiling, and Heterocyclic Applications

Executive Summary

In the landscape of medicinal chemistry, (2-bromo-6-chlorophenyl)hydrazine represents a high-value "scaffold-hopping" tool. Its utility stems from two intrinsic properties:

-

Orthogonal Reactivity: The distinct oxidative addition rates of the ortho-bromide versus the ortho-chloride allow for sequential, chemoselective cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), enabling the precise construction of non-symmetrical biaryls.

-

Steric Architecture: The 2,6-disubstitution pattern imposes significant steric constraints, forcing out-of-plane twisting in biaryl systems (atropisomerism potential) and blocking metabolic hotspots in drug candidates.

This guide provides a validated workflow for the synthesis, handling, and application of this building block, moving beyond standard protocols to address the specific challenges posed by its steric bulk.

Part 1: Structural Significance & Reactivity Profile[1]

The core value of this molecule lies in the C–Br / C–Cl differentiation . In Palladium-catalyzed cross-coupling, the C–Br bond possesses a lower bond dissociation energy (approx. 68 kcal/mol) compared to the C–Cl bond (approx. 81 kcal/mol).

-

Primary Vector (Br): Reacts under mild conditions (Pd(PPh3)4, Na2CO3, 60-80°C).

-

Secondary Vector (Cl): Remains inert during the first coupling; requires "forcing" conditions (Buchwald precatalysts like XPhos-Pd-G2, higher temps >100°C) to activate.

Visualization: Chemoselective Divergence

The following diagram illustrates the logical flow of utilizing this building block to access complex heterocycles.

Caption: Divergent synthesis pathway showing chemoselective activation of the Bromo- site prior to the Chloro- site.

Part 2: Validated Synthetic Protocol

Synthesis of (2-Bromo-6-chlorophenyl)hydrazine Hydrochloride

Direct nucleophilic substitution of hydrazine on 1-bromo-3-chloro-2-fluorobenzene is often messy due to competing leaving groups. The industry-standard, high-fidelity route is the Diazotization-Reduction sequence starting from 2-bromo-6-chloroaniline.

Expert Insight: While industrial routes use sodium sulfite (Na2SO3) for reduction, the Stannous Chloride (SnCl2) method is superior for laboratory-scale synthesis of sterically hindered anilines. The bulky 2,6-halogens stabilize the diazonium salt but also hinder the formation of the sulfite adduct, leading to lower yields in the sulfite method. SnCl2 forces the reduction.[1]

Step-by-Step Methodology

Reagents:

-

2-Bromo-6-chloroaniline (1.0 equiv)

-

Sodium Nitrite (NaNO2) (1.1 equiv)[2]

-

Tin(II) Chloride Dihydrate (SnCl2·2H2O) (2.5 equiv)

-

Conc. HCl (12M)

Workflow:

-

Diazotization (The Critical Step):

-

Suspend 2-bromo-6-chloroaniline in Conc. HCl (approx. 5 mL per gram of amine).[1] Cool to -5°C to 0°C using an ice/salt bath. Crucial: Efficient stirring is required as the hydrochloride salt of the aniline may precipitate.

-

Add NaNO2 (dissolved in minimal water) dropwise.[1] Maintain temp < 0°C.

-

Self-Validating Check: After addition, check the reaction mixture with Starch-Iodide paper . An immediate blue/black color confirms excess nitrous acid (indicating complete conversion of amine).[1] If negative, add more NaNO2.[1]

-

-

Reduction (The Meyer-Hartmann Method):

-

Dissolve SnCl2·2H2O in Conc.[1] HCl at 0°C.

-

Transfer the cold diazonium solution into the stirring SnCl2 solution. (Inverse addition prevents side-reactions).[1]

-

Stir at 0°C for 2 hours, then allow to warm to room temperature overnight. A thick precipitate (the hydrazine tin double salt) will form.[1]

-

-

Isolation of the Hydrochloride Salt:

-

Liberation: Suspend the solid in cold 20% NaOH (to remove Tin as soluble stannate).[1] Extract immediately with diethyl ether.[1]

-

Salt Formation: Dry the ether layer (Na2SO4), filter, and add 4M HCl in dioxane dropwise. The white precipitate is (2-bromo-6-chlorophenyl)hydrazine hydrochloride .

-

Note: Do not store the free base; it oxidizes rapidly to the diazene.

Quantitative Data: Reduction Method Comparison

| Parameter | Stannous Chloride (SnCl2) | Sodium Sulfite (Na2SO3) |

| Yield (Isolated) | 85 - 92% | 60 - 70% |

| Purity (HPLC) | > 98% | ~90% (often requires recrystallization) |

| Steric Tolerance | High (Excellent for 2,6-disub.) | Moderate (Slower kinetics) |

| Workup | Tedious (Tin removal) | Simple (Aqueous) |

Part 3: Application - The Fischer Indole Challenge

Synthesizing indoles from 2,6-disubstituted phenylhydrazines is notoriously difficult.[1] The "ortho-effect" inhibits the [3,3]-sigmatropic rearrangement essential for the Fischer mechanism.

The Solution: Use Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl2) in acetic acid.[1][4] Weak acids (like 4% H2SO4) often fail, leading to hydrazone recovery or hydrolysis.[1]

Experimental Workflow: 7-Bromo-4-chloro-2-methylindole

-

Hydrazone Formation: Reflux the hydrazine HCl salt with acetone (or specific ketone) in Ethanol for 1 hour. Isolate the hydrazone.

-

Cyclization: Mix the hydrazone with PPA (10x weight). Heat to 100-110°C.[1]

-

Visual Cue: Evolution of NH3 gas (frothing) indicates reaction progress.[1]

-

-

Quench: Pour onto crushed ice. The indole precipitates as a solid.[1]

Part 4: Safety & Handling Protocols

Hazard Profile:

-

GHS Classification: Acute Tox (Oral/Dermal), Skin Sensitizer, Carcinogen Suspect (Category 2).[1]

-

Chemical Instability: The free base decomposes exothermically above 50°C. Always handle as the HCl salt.

Decontamination Protocol: Spills should not be wiped dry.[1] Treat with a solution of Bleach (Sodium Hypochlorite) and dilute NaOH .[1] This oxidizes the hydrazine to nitrogen gas and the corresponding arene, neutralizing the toxicity.

References

-

BenchChem. (2025).[1][5] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from

-

Organic Chemistry Portal. (n.d.).[1] Diazotization and Sandmeyer Reaction.[1][6] Retrieved from

-

Zhai, M., et al. (2018).[1][2] Synthesis and biological evaluation of 2-chlorophenylhydrazine derivatives. European Journal of Medicinal Chemistry, 156, 137-147.[2] (Cited for general SnCl2 reduction protocols on halogenated hydrazines).[1]

-

Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 2-Bromophenylhydrazine hydrochloride.[1][7][8][9] Retrieved from

-

Thermo Fisher Scientific. (2010).[1] Safety Data Sheet: 2-Chlorophenylhydrazine hydrochloride.[1] Retrieved from

-

Robinson, B. (1982).[1] The Fischer Indole Synthesis.[1][10][11][12] Wiley-Interscience.[1] (Seminal text on steric limitations in indole synthesis).

Sources

- 1. aksci.com [aksci.com]

- 2. 2-Chlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Preparation method for 2-bromophenylhydrazine - Eureka | Patsnap [eureka.patsnap.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa.. [askfilo.com]

- 7. 2-ブロモフェニルヒドラジン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

difference between 2-bromo-6-chlorophenylhydrazine and 2,6-dichlorophenylhydrazine

This guide provides an in-depth technical comparison between 2-bromo-6-chlorophenylhydrazine and 2,6-dichlorophenylhydrazine . It is structured to assist medicinal chemists and process engineers in selecting the appropriate scaffold for heterocyclic synthesis, particularly in the context of pyrazole-based agrochemicals (e.g., Fipronil analogs) and pharmaceutical libraries.

Comparative Analysis of 2-Bromo-6-chloro- vs. 2,6-Dichlorophenylhydrazine

Executive Summary

While 2,6-dichlorophenylhydrazine serves as a commoditized industrial "workhorse"—most notably as the key intermediate for the insecticide Fipronil—its analog, 2-bromo-6-chlorophenylhydrazine , represents a "strategic scaffold." The introduction of the bromine atom breaks the structural symmetry of the phenyl ring and provides a reactive handle for late-stage diversification via transition-metal-catalyzed cross-coupling, a capability largely absent in the chemically inert 2,6-dichloro variant.

Part 1: Physicochemical Landscape

The substitution of a chlorine atom with a bromine atom at the ortho position fundamentally alters the steric and electronic profile of the hydrazine.

1.1 Comparative Properties Table

| Property | 2,6-Dichlorophenylhydrazine | 2-Bromo-6-chlorophenylhydrazine | Impact on Drug Design |

| Symmetry | Critical: The asymmetric Br/Cl substitution creates distinct electronic environments at the meta positions, allowing for regioselective functionalization. | ||

| Van der Waals Radius ( | Cl: 1.75 Å | Br: 1.85 Å | Br increases steric crowding around the hydrazine moiety, potentially raising the rotational energy barrier. |

| Electronegativity ( | Cl: 3.16 (Pauling) | Br: 2.96 (Pauling) | The 2,6-dichloro ring is more electron-deficient, making the hydrazine |

| C-X Bond Energy | C-Cl: ~400 kJ/mol | C-Br: ~280 kJ/mol | Reactivity: The weaker C-Br bond allows for oxidative addition by Pd(0), enabling Suzuki/Buchwald couplings. |

| Lipophilicity (Est.[1][2] | Baseline | +0.15 to +0.25 | Br increases lipophilicity, affecting membrane permeability and metabolic stability. |

1.2 Steric & Electronic Logic

The following diagram illustrates the downstream effects of the halogen choice on molecular behavior.

Figure 1: Decision logic for selecting between symmetric (Cl/Cl) and asymmetric (Br/Cl) scaffolds.

Part 2: Synthetic Pathways & Purity[3]

Both compounds are synthesized via the Diazotization-Reduction sequence. However, the purity profile differs due to the regioselectivity challenges in the precursor synthesis.

2.1 Synthesis Workflow

-

Precursor: Starting aniline (2,6-dichloroaniline vs. 2-bromo-6-chloroaniline).

-

Diazotization: Reaction with

at -

Reduction: Treatment with

or

Critical Process Control:

-

2,6-Dichloro: The starting material is symmetric. Impurities typically arise from under-chlorination (2-chloroaniline) or over-chlorination (2,4,6-trichloroaniline).

-

2-Bromo-6-chloro: The synthesis of the aniline precursor is non-trivial. It often involves bromination of 2-chloroaniline. Regioisomer contamination (e.g., 4-bromo-2-chloroaniline) is a significant risk. Validation by GC-MS or NMR is mandatory to confirm the 2,6-substitution pattern before proceeding to the hydrazine step.

Part 3: Reactivity Profile & Strategic Applications

This section details why a researcher would choose the more expensive 2-bromo-6-chloro variant over the standard 2,6-dichloro analog.

3.1 The "Bromo-Handle" Advantage (Divergent Synthesis)

In drug discovery, "divergent synthesis" allows one common intermediate to be converted into many final compounds.

-

2,6-Dichlorophenylhydrazine: Once the pyrazole ring is formed (e.g., in Fipronil synthesis), the phenyl ring is essentially "locked." The C-Cl bonds are too strong for standard oxidative addition under mild conditions.

-

2-Bromo-6-chlorophenylhydrazine: After cyclization to form the pyrazole, the ortho-bromo group remains accessible. It can undergo Suzuki-Miyaura , Buchwald-Hartwig , or Sonogashira couplings.

3.2 Heterocycle Formation (Fischer Indole & Pyrazoles)

Both hydrazines react with 1,3-dicarbonyls to form pyrazoles.

-

Steric Clash: The larger Bromine atom (

Å) creates significant steric strain in the transition state during the initial condensation step. -

Regioselectivity: In the reaction with non-symmetric 1,3-diketones, the 2-bromo-6-chloro hydrazine may exhibit different regioselectivity ratios compared to the 2,6-dichloro analog due to the subtle steric difference between the Br and Cl sides.

3.3 Workflow Visualization: Divergent Synthesis

Figure 2: The 2-bromo-6-chloro scaffold enables divergent library synthesis via the reactive bromine handle.

Part 4: Handling & Safety Protocols

Both compounds are potent skin sensitizers and toxic if swallowed. However, specific nuances exist.

-

Stability:

-

Free Base: Both free bases are prone to oxidation by air, turning from white/off-white to dark brown.

-

Hydrochloride Salts: This is the preferred storage form. The 2,6-dichloro salt is generally more crystalline and stable due to efficient packing. The 2-bromo-6-chloro salt may be more hygroscopic due to lattice irregularities caused by asymmetry.

-

-

Toxicity:

-

Hydrazine Moiety: Known genotoxicophore. Handle in a fume hood with double-gloving (Nitrile).

-

Metabolism: Halogenated phenylhydrazines can be metabolized to radical species that cause hemolytic anemia. The 2-bromo variant has a higher molecular weight and lipophilicity, potentially altering its tissue distribution and retention time compared to the chloro variant.

-

-

Disposal:

-

Do not mix with oxidizing agents (risk of N-nitroso formation). Quench excess hydrazine with dilute hypochlorite (bleach) carefully in an ice bath before disposal, monitoring for exotherms.

-

References

-

Fipronil Synthesis & Industrial Relevance

-

General Hydrazine Synthesis (Diazotization)

- Preparation method of 2-bromophenylhydrazine hydrochloride.

-

Source:

-

Structural & Crystallographic Data

- (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine: crystal structure and Hirshfeld surface analysis.

-

Source:

-

Halogen Bonding & Steric Effects

- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents. (Contextual reference for halogen impact).

-

Source:

-

Safety & MSDS Data

- 2,6-Dichlorophenylhydrazine Hydrochloride Safety D

-

Source:

Sources

Sourcing and Handling High-Purity (2-Bromo-6-chlorophenyl)hydrazine for R&D

Executive Summary

(2-Bromo-6-chlorophenyl)hydrazine (CAS: 1909312-32-8 for dihydrochloride) is a specialized, sterically congested building block critical for the synthesis of polysubstituted pyrazoles, indoles, and indazoles in drug discovery and agrochemistry.[1][2] Unlike commodity phenylhydrazines, this 2,6-disubstituted variant presents unique stability challenges and synthesis-derived impurity profiles that can catastrophically fail downstream cyclization reactions.

This guide provides a technical framework for sourcing, validating, and handling this compound to ensure experimental reproducibility.

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

Structural Complexity and Stability

The presence of bulky bromine and chlorine atoms at the ortho positions (2,6-) creates significant steric hindrance around the hydrazine moiety. This substitution pattern has two major consequences for R&D:

-

Reduced Nucleophilicity: The steric bulk retards the initial attack on electrophiles (e.g., 1,3-diketones), making the reaction sensitive to competitive inhibition by smaller, less hindered impurities (e.g., unsubstituted phenylhydrazine or mono-substituted analogs).

-

Oxidative Instability: Like all aryl hydrazines, the free base is prone to air oxidation, forming diazenes and eventually tars. The dihydrochloride salt is the preferred stable form for storage and transport.

Key Specifications for R&D Grade

| Parameter | Specification | Rationale |

| Appearance | White to off-white crystalline powder | Coloration (beige/brown) indicates oxidation to azo/diazo species or presence of aniline tars. |

| Purity (HPLC) | Impurities >3% often interfere with crystallization of downstream heterocycles. | |

| Identity (NMR) | Conforms to structure | Must confirm 2,6-substitution pattern to rule out regioisomers (e.g., 2,4-disubstituted). |

| Residual Aniline | < 0.5% | 2-Bromo-6-chloroaniline is a potent catalyst poison and competes in cyclization reactions. |

| Salt Form | Dihydrochloride (x2 HCl) | Enhanced stability over monohydrochloride or free base. |

Part 2: Sourcing Strategy & Vendor Landscape

The market for (2-Bromo-6-chlorophenyl)hydrazine is bifurcated into "Catalog Aggregators" and "Originator Manufacturers." Due to the niche nature of this building block, "In-Stock" labels often mask a 2-3 week lead time for on-demand synthesis.

Supplier Tiers

-

Tier 1: Validated Originators (High Reliability)

-

Examples: Enamine, WuXi AppTec, Combi-Blocks.

-

Pros: In-house QC, consistent batch-to-batch impurity profiles.

-

Best For: GMP precursors, scale-up (>100g).

-

-

Tier 2: Catalog Aggregators (Variable Reliability)

-

Examples: MolPort, eMolecules, Fisher Scientific (via third-party).

-

Pros: Broad searchability.[3]

-

Cons: Blind supply chain; risk of receiving re-packaged, aged material.

-

Best For: Initial hit-finding (<1g).

-

-

Tier 3: Custom Synthesis CROs

-

Strategy: If Tier 1 is out of stock, contract a CRO to synthesize via the Diazotization-Reduction route (see Section 4).

-

The "Self-Validating" Vendor Qualification Protocol

Do not trust the Certificate of Analysis (CoA) blindly. Implement this internal validation loop for every new batch.

Figure 1: Vendor Qualification Workflow. A "Use-Test" is critical because standard analytics may miss trace catalytic poisons.

Part 3: Synthesis & Impurity Origins

Understanding how the supplier makes the compound allows you to predict and detect specific impurities. The standard industrial route involves the diazotization of 2-Bromo-6-chloroaniline followed by reduction.

Mechanistic Pathway & Impurity Map

The reduction step (typically using Stannous Chloride

Figure 2: Synthesis pathway highlighting the origin of critical impurities (Aniline, Phenol, Azo dimers).

Part 4: Handling, Storage, and Lab Protocols

Storage Protocol

-

Temperature: Store at -20°C.

-

Atmosphere: Argon or Nitrogen blanket is mandatory.

-

Container: Amber glass vials with Teflon-lined caps.

-

Shelf-Life: 6 months for HCl salt; <1 week for free base.

Free-Basing Protocol (On-Demand)

Most reactions require the free base hydrazine. Never store the free base; generate it in situ or immediately before use.

-

Suspend: Suspend the dihydrochloride salt in EtOAc or DCM.

-

Neutralize: Add cold 1M NaOH or saturated

solution. -

Extract: Shake vigorously; separate organic layer.

-

Dry: Dry over

(avoid -

Use: Filter and use the solution immediately. Do not concentrate to dryness if possible, as the concentrated oil oxidizes rapidly.

QC Method: HPLC-UV

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: 254 nm (aromatic) and 210 nm (general).

-

Pass Criteria: Main peak >97%. No single impurity >0.5% with retention time matching the starting aniline (usually elutes later than hydrazine).

References

-

Accela ChemBio. Product Specification: (2-bromo-6-chlorophenyl)hydrazine dihydrochloride (SY214241).[1][2] Retrieved from

-

Tokyo Chemical Industry (TCI). Safety Data Sheet: Phenylhydrazine Hydrochloride Derivatives. Retrieved from

-

Organic Syntheses. Phenylhydrazine Synthesis via Diazotization Reduction. Coll. Vol. 1, p.442 (1941). Retrieved from

-

Journal of Medicinal Chemistry. Synthesis of LIMK1 Inhibitors using substituted hydrazines. (Contextual Reference for usage). Retrieved from

-

BLD Pharm. Product Entry: (2-Bromo-6-chlorophenyl)hydrazine dihydrochloride.[1][2] Retrieved from

Sources

- 1. 7039-85-2,methyl 4-formyl-5-methylfuran-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1909305-81-2,3-(1-aminocyclobutyl)benzonitrile hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: The Strategic Use of (2-Bromo-6-chlorophenyl)hydrazine in the Synthesis of Phenylpyrazole-Based Agrochemicals

Abstract

Substituted phenylhydrazines are foundational building blocks in the synthesis of a vast array of heterocyclic compounds. Among these, (2-Bromo-6-chlorophenyl)hydrazine stands out as a critical precursor for a specific class of high-value agrochemicals: phenylpyrazole insecticides. The unique substitution pattern on the phenyl ring is not arbitrary; it is a carefully designed feature that imparts potent insecticidal properties to the final active ingredients. This document provides an in-depth guide for researchers and process chemists on the strategic application of (2-Bromo-6-chlorophenyl)hydrazine. We will explore the core chemical transformations, provide a detailed, validated protocol for the synthesis of a key pyrazole intermediate, and discuss the mechanistic basis for the bioactivity of the resulting agrochemical scaffold.

Introduction: The Significance of the Phenylpyrazole Core

The development of novel pesticides is driven by the need for high efficacy, target specificity, and improved safety profiles to address growing pesticide resistance.[1] Phenylpyrazole insecticides, such as fipronil and related compounds, represent a major class of broad-spectrum insecticides that fulfill many of these criteria.[1][2] The central pharmacophore of these molecules is a pyrazole ring attached to a substituted phenyl group.

(2-Bromo-6-chlorophenyl)hydrazine serves as the linchpin in constructing this pharmacophore. The bromine and chlorine atoms at the 2- and 6-positions are crucial for several reasons:

-

Steric Influence: The ortho-substituents force a twisted conformation between the phenyl and pyrazole rings, which is often essential for optimal binding to the target site in the insect's nervous system.

-

Electronic Effects: These electron-withdrawing groups modulate the electronic properties of the molecule, influencing its metabolic stability and receptor affinity.

-

Synthetic Handles: The bromo-substituent, in particular, can serve as a handle for further synthetic modifications via cross-coupling reactions, allowing for the creation of diverse chemical libraries for screening.

The primary and most powerful application of this hydrazine is in the cyclocondensation reaction with 1,3-dielectrophilic species to form the pyrazole ring system, a reaction often based on the principles of the Knorr pyrazole synthesis.[3][4] This application note will focus on a representative protocol for this key transformation.

Core Synthesis Pathway: Cyclocondensation to Form the Pyrazole Ring

The most direct pathway to the phenylpyrazole core involves the reaction of (2-Bromo-6-chlorophenyl)hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. This reaction proceeds via a cascade of nucleophilic attack, hydrazone formation, intramolecular cyclization, and dehydration to yield the stable aromatic pyrazole ring.[5][6]

The choice of the 1,3-dicarbonyl partner is critical as it dictates the substitution pattern on the pyrazole ring, which is equally important for biological activity. For this guide, we will detail the synthesis of 1-(2-Bromo-6-chlorophenyl)-3-cyano-5-hydroxypyrazole , a versatile intermediate that can be further elaborated into potent insecticides.

Overall Synthetic Workflow

The process can be logically broken down into four main stages: reaction setup, cyclization, product isolation, and purification. Each stage requires careful control of parameters to ensure high yield and purity.

Caption: High-level workflow for pyrazole synthesis.

Experimental Protocol: Synthesis of 1-(2-Bromo-6-chlorophenyl)-3-cyano-5-hydroxypyrazole

Principle: This protocol describes the acid-catalyzed condensation of (2-Bromo-6-chlorophenyl)hydrazine with ethyl 2-cyano-3-oxobutanoate (a β-ketoester). The reaction forms the pyrazole ring, with the cyano and hydroxyl groups at the 3- and 5-positions, respectively. These functional groups are valuable for subsequent chemical modifications.

Materials & Reagents:

-

(2-Bromo-6-chlorophenyl)hydrazine hydrochloride (1.0 eq)

-

Ethyl 2-cyano-3-oxobutanoate (1.05 eq)

-

Glacial Acetic Acid (Solvent)

-

Ethanol (for washing/recrystallization)

-

Deionized Water

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Buchner funnel and vacuum flask

-

Standard laboratory glassware

-

TLC plates (Silica gel 60 F254)

Safety Precautions:

-

Hydrazine Derivatives: (2-Bromo-6-chlorophenyl)hydrazine is toxic and a potential sensitizer. Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.

-

Solvents: Acetic acid is corrosive. Ethanol is flammable. Handle with care and away from ignition sources.

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2-Bromo-6-chlorophenyl)hydrazine hydrochloride (e.g., 10.0 g, 39.4 mmol).

-

Solvent Addition: Add glacial acetic acid (100 mL) to the flask. Stir the suspension at room temperature for 10 minutes.

-

Reagent Addition: Add ethyl 2-cyano-3-oxobutanoate (e.g., 6.5 g, 41.4 mmol) to the suspension in one portion.

-

Cyclization Reaction: Heat the reaction mixture to reflux (approximately 118°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

-

Causality Insight: Acetic acid serves as both a solvent and an acid catalyst. It protonates the carbonyl oxygen of the β-ketoester, making it more electrophilic for the initial attack by the hydrazine. The elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps.

-

-

Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting hydrazine spot indicates reaction completion.

-

Product Isolation: After the reaction is complete, remove the heating mantle and allow the mixture to cool slowly to room temperature. Further cool the flask in an ice-water bath for 1 hour to maximize crystallization.

-

Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake sequentially with cold ethanol (2 x 30 mL) and then deionized water (2 x 30 mL) to remove residual acetic acid and unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The expected product is a white to off-white crystalline solid.

Data Summary

The following table provides representative data for the described synthesis under optimized conditions.

| Parameter | Value |

| Solvent | Glacial Acetic Acid |

| Temperature | Reflux (~118°C) |

| Reaction Time | 5 hours |

| Theoretical Yield | Based on 10.0 g of starting material |

| Typical Actual Yield | 10.5 - 11.5 g |

| Purity (by HPLC) | >98% after washing |

| Appearance | Off-white crystalline solid |

Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimization. The formation of the pyrazole ring is a well-established process.

Sources

- 1. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

Application Notes and Protocols for the Regioselective Synthesis of Pyrazoles with a 2-Bromo-6-chlorophenyl Group

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of Substituted Pyrazoles in Modern Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse pharmacological activities. Pyrazole derivatives have demonstrated efficacy as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. A notable example is Celecoxib, a selective COX-2 inhibitor widely used in the treatment of arthritis, which features a pyrazole core. The introduction of specific substituents onto the pyrazole ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. The 2-bromo-6-chlorophenyl moiety is of particular interest as the halogen atoms can serve as handles for further functionalization through cross-coupling reactions, and their steric and electronic properties can significantly influence molecular conformation and receptor binding.

This guide provides a comprehensive overview and detailed protocols for the regioselective synthesis of pyrazoles bearing a 2-bromo-6-chlorophenyl group. We will delve into the synthesis of the key hydrazine intermediate and the strategic control of regioselectivity in the subsequent cyclocondensation reaction. Furthermore, we will outline robust analytical methods to unequivocally determine the regiochemical outcome, ensuring the integrity of the synthesized compounds.

Part 1: Synthesis of the Key Intermediate: (2-Bromo-6-chlorophenyl)hydrazine

The synthesis of the target pyrazole begins with the preparation of the corresponding hydrazine. This is typically achieved through a two-step process starting from the commercially available 2-bromo-6-chloroaniline: diazotization followed by reduction.

Protocol 1: Synthesis of (2-Bromo-6-chlorophenyl)hydrazine

Materials:

-

2-Bromo-6-chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Procedure:

Step 1: Diazotization of 2-Bromo-6-chloroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-bromo-6-chloroaniline (1.0 eq.) in a mixture of concentrated HCl (3.0 eq.) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0-5 °C for 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

Causality: The diazotization reaction converts the primary aromatic amine into a diazonium salt. The use of a strong acid and low temperatures is crucial to prevent the premature decomposition of the unstable diazonium intermediate.[1]

Step 2: Reduction of the Diazonium Salt

-

In a separate large beaker, prepare a solution of sodium sulfite (3.0 eq.) in water and cool it to 10-15 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the sodium sulfite solution with vigorous stirring. The temperature should be maintained below 20 °C.

-

Once the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Acidify the reaction mixture with concentrated HCl until it is strongly acidic (pH ~1).

-

Heat the mixture to 80-90 °C for 1 hour to hydrolyze the intermediate sulfite adduct.[2]

-

Cool the mixture to room temperature and basify with a saturated NaHCO₃ solution until the pH is ~8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2-bromo-6-chlorophenyl)hydrazine, which can be used in the next step without further purification or can be purified by column chromatography.

Causality: Sodium sulfite is a mild reducing agent that converts the diazonium salt to the corresponding hydrazine.[3][4] The initial reaction forms a diazonium sulfonate adduct, which upon heating in acidic conditions, hydrolyzes to the hydrazine hydrochloride. Subsequent basification liberates the free hydrazine.

Diagram of Hydrazine Synthesis Workflow

Caption: Workflow for the synthesis of (2-bromo-6-chlorophenyl)hydrazine.

Part 2: Regioselective Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and versatile method for constructing the pyrazole ring by reacting a 1,3-dicarbonyl compound with a hydrazine.[5] When an unsymmetrical 1,3-dicarbonyl, such as benzoylacetone, is used, two regioisomeric pyrazoles can be formed. The control of regioselectivity is paramount for any targeted synthesis.

Understanding Regioselectivity

The reaction proceeds via the initial formation of a hydrazone at one of the carbonyl groups, followed by intramolecular cyclization and dehydration. The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyls of the 1,3-dicarbonyl compound. The regiochemical outcome is influenced by:

-

Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked.

-

Steric Hindrance: The less sterically hindered carbonyl group is more accessible to the nucleophilic hydrazine.

-

Reaction Conditions: The pH of the reaction medium plays a crucial role. Acidic conditions favor the formation of the hydrazone at the more reactive carbonyl, while basic conditions can lead to different selectivity.

For the reaction of (2-bromo-6-chlorophenyl)hydrazine with benzoylacetone, the two possible products are:

-

Regioisomer A: 1-(2-bromo-6-chlorophenyl)-5-methyl-3-phenyl-1H-pyrazole

-

Regioisomer B: 1-(2-bromo-6-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazole

Diagram of Possible Regioisomers

Caption: Two possible regioisomers from the reaction.

To achieve a regioselective synthesis, we will exploit the differential reactivity of the carbonyl groups in benzoylacetone under acidic conditions. The ketone adjacent to the phenyl group is generally less reactive than the methyl ketone due to steric hindrance and electronic effects. Therefore, acidic catalysis is expected to favor the formation of Regioisomer B .

Protocol 2: Regioselective Synthesis of 1-(2-Bromo-6-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazole (Regioisomer B)

Materials:

-

(2-Bromo-6-chlorophenyl)hydrazine (from Protocol 1)

-

Benzoylacetone

-

Ethanol

-

Glacial Acetic Acid

-

Deionized Water

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask, dissolve benzoylacetone (1.0 eq.) and (2-bromo-6-chlorophenyl)hydrazine (1.05 eq.) in ethanol.

-

Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[6]

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Add cold water to the residue to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture or purify by column chromatography using a hexane/ethyl acetate gradient to obtain the pure pyrazole.

Causality: The acidic conditions protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The less sterically hindered methyl ketone is more susceptible to nucleophilic attack by the hydrazine, leading to the preferential formation of the corresponding hydrazone intermediate, which then cyclizes to yield Regioisomer B.

| Parameter | Condition | Rationale |

| 1,3-Dicarbonyl | Benzoylacetone | Provides the carbon backbone for the pyrazole ring. |

| Hydrazine | (2-Bromo-6-chlorophenyl)hydrazine | Introduces the desired substituted phenyl group at the N1 position. |

| Solvent | Ethanol | A common polar protic solvent for this type of condensation. |

| Catalyst | Glacial Acetic Acid | Favors the formation of the desired regioisomer.[6] |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. |

Part 3: A Self-Validating System: Characterization and Confirmation of Regiochemistry

The unambiguous determination of the regiochemistry of the synthesized pyrazole is crucial. A combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provides a robust method for structural elucidation.

NMR Spectroscopy for Regioisomer Differentiation

1. ¹H NMR Spectroscopy: The chemical shifts of the pyrazole ring proton and the methyl group protons will differ between the two regioisomers due to the different anisotropic effects of the adjacent phenyl and substituted phenyl rings.

-

Regioisomer A (5-methyl): The methyl group is adjacent to the 1-(2-bromo-6-chlorophenyl) group.

-

Regioisomer B (3-methyl): The methyl group is adjacent to the C4-proton of the pyrazole ring.

2. ¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) and the methyl carbon will be distinct for each regioisomer.

3. 2D NMR Spectroscopy (NOESY and HMBC): These techniques are particularly powerful for confirming the regiochemistry.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows through-space correlations between protons that are in close proximity. For Regioisomer B , a NOESY correlation is expected between the ortho-protons of the 5-phenyl group and the C4-proton of the pyrazole ring. For Regioisomer A , a NOESY correlation would be expected between the ortho-protons of the 1-(2-bromo-6-chlorophenyl) group and the 5-methyl protons.[7]

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is a definitive method for establishing connectivity.

-

For Regioisomer B , a 3-bond correlation (³JCH) is expected between the methyl protons and the C4 carbon of the pyrazole ring.

-

For Regioisomer A , a 3-bond correlation would be observed between the methyl protons and the C5 carbon of the pyrazole ring.[8]

-

Diagram of Key HMBC and NOESY Correlations for Regioisomer B

Caption: Key 2D NMR correlations for confirming Regioisomer B.

Mass Spectrometry

Mass spectrometry can provide the molecular weight of the synthesized compound, confirming the successful incorporation of the starting materials. The fragmentation patterns of the two regioisomers may also show subtle differences that can be used for characterization.

Conclusion

The regioselective synthesis of pyrazoles bearing a 2-bromo-6-chlorophenyl group is a valuable strategy for accessing novel compounds with potential applications in drug discovery and materials science. By carefully controlling the reaction conditions during the Knorr cyclocondensation, it is possible to favor the formation of a single regioisomer. The use of advanced 2D NMR techniques provides a robust and reliable method for the unequivocal confirmation of the product's structure, creating a self-validating synthetic protocol. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize and characterize these important heterocyclic compounds.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

-

Allen. (n.d.). Diazonium salts form phenylhydrazines when reduced with zinc and hydrochloric acid (ii) stannous chloride and hydrochloric acid (iii) sodium sulphite. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

NPTEL. (n.d.). Aromatic Diazonium Salts. Retrieved from [Link]

-

Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2432-2439. [Link]

-

Baxendale Group. (2011). Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Retrieved from [Link]

- Google Patents. (n.d.). CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

ResearchGate. (n.d.). ¹H‐¹³C HMBC 3 bond correlations indicating the assignments of.... Retrieved from [Link]

-

Butul, L., Sremec, H., Gazivoda-Vnuk, D., Starčević, K., & Raić-Malić, S. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(4), 724-738. [Link]

- Google Patents. (n.d.). US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.

-

ResearchGate. (n.d.). Relevant NMR couplings observed in NOESY and HMBC spectra of 8.... Retrieved from [Link]

- Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

MDPI. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Molecules, 26(5), 1423. [Link]

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.

-

ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

Nature. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications, 14, 1869. [Link]

-

ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Scribd. (n.d.). Multistep Synthesis of 2-Chloro-4-Bromoaniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

-

Springer. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][2][3][9]triazoles. Molbank, 2024(2), M1815. [Link]

- Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

-

ResearchGate. (2014). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry, 52(10), 617-622. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]

-

SciSpace. (1973). 13C-nmr spectra of phenyl-substituted azoles, a conformational study. Retrieved from [Link]

- Google Patents. (n.d.). CN102093256A - Synthesis method of 2,4-binitro-6-bromaniline diazonium salt.

-

MDPI. (2018). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 23(7), 1545. [Link]

Sources

- 1. Diazotisation [organic-chemistry.org]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. Diazonium salts form phenylhydrazines when reduced with zinc and hydrochloric acid (ii) stannous chloride and hydrochloric acid (iii) sodium sulphite . [allen.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]

- 9. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of (2-Bromo-6-chlorophenyl)hydrazine Condensations

Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement for Sterically Hindered Aryl Hydrazines

Diagnostic Overview: The "Ortho-Effect" Blockade

As a Senior Application Scientist, I have analyzed your request regarding (2-Bromo-6-chlorophenyl)hydrazine . If you are experiencing low yields (<40%), stalled conversion, or complex impurity profiles, the root cause is almost certainly the Steric Ortho-Effect .

Unlike simple phenylhydrazine, your substrate possesses two bulky halogen atoms flanking the hydrazine moiety. This creates a "steric wall" that physically impedes the nucleophilic attack of the terminal nitrogen (

The Consequence:

-

Reduced Nucleophilicity: The electronic withdrawal of Br/Cl deactivates the ring, but the steric bulk is the primary kinetic inhibitor.

-

Competing Pathways: Because the desired condensation is slow, competitive oxidation (to diazenes) or disproportionation becomes statistically significant.

Optimization Modules

Module A: Kinetic Management (The "Heat & Wave" Protocol)

Standard reflux conditions (EtOH,

| Parameter | Standard Protocol (Low Yield Risk) | Optimized Protocol (High Yield) | Scientific Rationale |

| Energy Source | Thermal Reflux (Oil Bath) | Microwave Irradiation | Microwave heating provides direct molecular excitation, significantly accelerating the rate-determining step (nucleophilic attack) for hindered substrates [1, 2]. |

| Temperature | Higher temperatures are required to force the sterically hindered nitrogen into the carbonyl plane. | ||

| Solvent | Ethanol or Methanol | EtOH/AcOH (10:1) or Neat | Acetic acid acts as a dual solvent-catalyst. For extreme hindrance, solvent-free (neat) conditions maximize collision frequency [1]. |

| Time | 12–24 Hours | 10–30 Minutes | Short reaction times prevent thermal degradation of the sensitive hydrazine moiety. |

Module B: Reagent Handling (Salt vs. Free Base)

Researchers often use the hydrochloride salt of the hydrazine for stability, but this kills nucleophilicity.

-

The Trap: Using (2-Bromo-6-chlorophenyl)hydrazine

directly without a buffer. The protonated nitrogen cannot attack the carbonyl. -

The Fix: You must generate the free base in situ or use a specific buffering agent.

-

Recommendation: Add Sodium Acetate (NaOAc) (1.2 - 1.5 equivalents) to the reaction mixture. This neutralizes the HCl, liberating the reactive free hydrazine while buffering the pH to ~4-5, which is optimal for acid-catalyzed imine formation [3].

-

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

Figure 1: Diagnostic logic for hindered hydrazine condensation failures.

Step-by-Step Optimized Protocol

Scenario: Condensation with a

Materials:

-

(2-Bromo-6-chlorophenyl)hydrazine hydrochloride (1.0 equiv)

- -keto ester (1.1 equiv)

-

Sodium Acetate (1.2 equiv)[1]

-

Solvent: Ethanol (Absolute) + Glacial Acetic Acid (10% v/v)

Procedure:

-

Preparation: In a microwave-safe vial, suspend the hydrazine salt and Sodium Acetate in the solvent mixture. Stir for 5 minutes under Nitrogen. Note: The solution should turn slightly cloudy as NaCl precipitates.

-

Addition: Add the

-keto ester.[1][2] -

Irradiation: Cap the vial. Irradiate at

for 15 minutes (High Absorption setting).-

Alternative (Thermal): If no microwave is available, use Ethylene Glycol as solvent and heat to

in an oil bath for 4 hours. The high boiling point mimics the microwave's thermal energy.

-

-

Workup: Pour the reaction mixture into ice-cold water (5x volume).

-

If solid forms: Filter and wash with cold water/hexanes.

-

If oil forms:[3] Extract with Ethyl Acetate, wash with brine, dry over

.

-

-

Purification: 2,6-disubstituted aryl pyrazoles often crystallize with difficulty. Flash chromatography (Hexane/EtOAc gradient) is recommended over recrystallization for the first batch.

Frequently Asked Questions (FAQ)

Q: The reaction turns dark black immediately. Is this normal? A: No. This indicates oxidation of the hydrazine to diazonium species or azo-polymers.

-

Fix: Your solvent contains dissolved oxygen. Spurge all solvents with Argon/Nitrogen for 15 minutes before use. Perform the reaction under an inert atmosphere.

Q: I see two spots on TLC that look like products. What are they? A: This is a Regioselectivity Issue . When reacting with unsymmetrical 1,3-dicarbonyls, the steric bulk of the 2-bromo-6-chloro group can force the formation of both possible pyrazole isomers (1,3- vs 1,5-substituted).

-

Insight: The bulky aryl group prefers to be far away from the bulky group on the carbonyl. You may need to adjust the steric bulk of your carbonyl partner to force a single isomer [4].

Q: Can I use Pyridine instead of Sodium Acetate? A: Yes, Pyridine is an excellent solvent/base for this. However, it is difficult to remove completely. If you use Pyridine, wash the organic extract with 1M HCl during workup to remove it, ensuring your product doesn't precipitate or degrade in acid.

References

-

Microwave-Assisted Synthesis of Pyrazoles

-

Title: High speed synthesis of pyrazolones using microwave-assisted neat reaction technology.[2]

- Source: ResearchG

-

URL:

-

-

Catalysis in Hindered Systems

- Title: Microwave-assisted synthesis of pyrazoles - a mini-review.

- Source: DergiPark (2025).

-

URL:

-

Base Stabilization of Hydrazines

-

Title: Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base.[1]

- Source: ResearchG

-

URL:

-

-

Regioselectivity in Hindered Hydrazines

-

Title: Reactivities Involved in the Regioselectivity of Osazone Formation.[4]

- Source: Science and Educ

-

URL:

-

Sources

Technical Support Center: Purification of 1-(2-bromo-6-chlorophenyl)pyrazole

Ticket ID: #PYZ-26-BRCL Subject: Troubleshooting "Sticky" / Oiling-Out Solids in N-Aryl Pyrazole Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Sticky Solid" Phenomenon

You are encountering a common physicochemical bottleneck associated with ortho-disubstituted N-aryl pyrazoles . The 1-(2-bromo-6-chlorophenyl)pyrazole moiety is sterically congested. The bulky halogens at the 2- and 6-positions force the pyrazole and phenyl rings into a nearly orthogonal conformation (a "twisted" or propeller-like geometry) to minimize steric clash.

Why this matters:

-

Lattice Disruption: This twist prevents efficient

- -

Solvent Trapping: The "clefts" created by this twisted structure can trap solvent molecules, leading to a pseudo-polymorph or solvate that appears as a sticky gum or oil.

-

Supercooling: These molecules have a high tendency to supercool (remain liquid below their freezing point), often requiring a nucleation event (seeding) to crystallize.

The following guide moves beyond standard protocols to address these specific structural challenges.

Part 1: Diagnostic & Decision Matrix

Before attempting purification, determine the state of your crude material using this logic flow.

Figure 1: Decision matrix for selecting the appropriate purification strategy based on initial purity.

Part 2: Solvent Selection Guide

For 1-(2-bromo-6-chlorophenyl)pyrazole, standard solvents often fail because the molecule is too soluble in organics (leading to oiling out) and insoluble in water.

| Solvent System | Role | Suitability | Notes |

| Ethanol / Water | Recrystallization | High | Best for inducing crystallization. The water acts as a "squeezing" agent to force the hydrophobic aryl halide out of solution. |

| IPA / Water | Recrystallization | Medium | Good alternative if EtOH yields oil. Slower evaporation rate allows better crystal growth.[1] |

| Pentane or Hexanes | Trituration | Critical | Essential for the "Sticky" phase. Dissolves oily impurities (plasticizers) but not the pyrazole solid. |

| DCM / Hexanes | Recrystallization | Low | Risk of oiling out is high due to rapid DCM evaporation. Avoid unless necessary. |

| Methanol | Solvent | Low | Often too soluble; leads to supersaturation and sudden oiling out. |

Part 3: Detailed Protocols

Protocol A: Cold Trituration (The "De-Gumming" Step)

Use this if your product is a thick oil or sticky gum but has reasonable purity (>85%).

Mechanism: Non-polar solvents extract the "plasticizing" impurities (trace solvents, unreacted hydrazine, oligomers) from the surface of the gum, triggering the lattice to snap shut and solidify.

-

Preparation: Cool 50 mL of n-Pentane (or n-Heptane) in an ice bath to 0°C.

-

Sonicate: Add the cold pentane to your sticky flask. Sonicate vigorously for 5–10 minutes.

-

Observation: The oil should start to turn opaque or white.

-

-

Scratch: Use a glass rod to scratch the side of the flask under the solvent level. The friction creates nucleation sites.

-

Filter: If a solid forms, filter rapidly while cold. If it remains gummy, decant the solvent and proceed to Protocol B.

Protocol B: Controlled Dual-Solvent Recrystallization

The Gold Standard for ortho-substituted aryl pyrazoles.

The "Cloud Point" Technique:

-

Dissolution: Dissolve the sticky solid in the minimum amount of warm Ethanol (EtOH) (approx. 50-60°C). Do not boil.

-

Tip: If the solution is dark, treat with activated charcoal for 5 mins and filter through Celite first.

-

-

The Anti-Solvent: deeply stir the solution and add Water dropwise.

-

Stop point: Stop immediately when a faint, persistent turbidity (milkiness) appears.

-

-

Re-solubilize: Add 1-2 drops of EtOH to make it clear again.

-

Seeding (Crucial): Add a single "seed" crystal of the product (if available) or scratch the glass.

-

Slow Cooling: Wrap the flask in a towel (insulation) and turn off the heat plate. Let it cool to room temperature over 2–3 hours.

-

Why: Rapid cooling causes "oiling out" (Liquid-Liquid Phase Separation). Slow cooling allows the lattice to organize the bulky bromo/chloro groups.

-

-

Harvest: Cool to 4°C in a fridge, then filter. Wash with cold 20% EtOH/Water.

Protocol C: Silica Plug Filtration

Use this if the material is dark/tarry (Purity < 80%).

-

Slurry: Dissolve crude in a small volume of DCM/Hexane (1:1).

-

Pack: Prepare a short pad of silica gel (approx. 5cm height) in a sintered funnel.

-

Elute: Flush with 10% Ethyl Acetate in Hexanes .

-

Note: The non-polar pyrazole will move fast. The dark tars/metal catalysts will stick to the baseline.

-

-

Evaporate: Concentrate the filtrate. If it oils out again, perform Protocol A.

Part 4: Troubleshooting FAQs

Q1: The solution turned into two liquid layers (oiled out) during recrystallization. Is it ruined?

-

No. This is Liquid-Liquid Phase Separation (LLPS). It happens when the temperature is above the melting point of the solvated product.[2]

-

Fix: Re-heat until it is one phase. Add a small amount of EtOH (good solvent).[3] Let it cool much slower (insulate the flask). Agitate vigorously at the cloud point to induce nucleation rather than oil separation.

Q2: My solid melts at 70°C, but literature says similar compounds melt at 110°C.

-

Analysis: You likely have a solvate .[4] The bulky 2-Br, 6-Cl groups create voids in the crystal lattice that trap solvent.

-

Fix: Dry the solid under high vacuum (0.1 mbar) at 40°C for 12 hours. Alternatively, recrystallize from a non-solvating solvent like Toluene/Heptane (though yield may drop).

Q3: The product is pink/reddish.

-

Cause: Trace oxidation of phenylhydrazine residues or residual Copper/Palladium (if cross-coupling was used).

-

Fix: Wash the organic layer during workup with 1M HCl (removes hydrazines) or aqueous EDTA/ammonia (sequesters copper).

Part 5: Mechanistic Workflow

Figure 2: Step-by-step workflow for avoiding oiling out during crystallization.

References

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 8: Crystallization and Purification).

-

Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development, 4(5), 372–383.

-

Frazão, C. M., et al. (2025).[5] Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. Organic Process Research & Development. (Context on purification of N-aryl pyrazoles via extraction/crystallization).

-

Wulff, H., et al. (2000).[6] Design of a Potent and Selective Inhibitor of the Intermediate-Conductance Ca2+-Activated K+ Channel, IK1. PNAS. (Describes synthesis and purification of bulky trityl-pyrazoles, analogous purification challenges).

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

troubleshooting slow reaction rates with 2,6-disubstituted hydrazines

Technical Support Center: 2,6-Disubstituted Hydrazine Reaction Optimization

Status: Active Subject: Troubleshooting Slow Reaction Kinetics & Low Yields Ticket ID: CHEM-26-ORTHO-001

Diagnostic Framework: The "Double Ortho" Wall

User Query: "I am attempting a condensation reaction (or Fischer Indole synthesis) using 2,6-dimethylphenylhydrazine (or similar), but the reaction is stalled. Standard protocols for phenylhydrazine work in 1 hour; this takes 48+ hours or fails completely."

Root Cause Analysis: You are encountering the "Double Ortho Effect." Unlike a simple 2-substituted system, 2,6-disubstitution creates a steric cone that shields the nucleophilic nitrogen (N1 and N2).

-

Nucleophilicity Suppression: The bulk forces the hydrazine into a non-planar conformation, reducing the orbital overlap required for nucleophilic attack on electrophiles (e.g., ketones/aldehydes).

-

Protonation Traps: If you are using acid catalysis, the steric bulk prevents effective solvation of the transition state, raising the activation energy (

). -

Rearrangement Blocking: In Fischer Indole synthesis, the [3,3]-sigmatropic rearrangement requires a specific chair-like transition state that is energetically penalized by the 2,6-substituents.

Troubleshooting Module: Hydrazone Formation

The Gateway Step: If you can't make the hydrazone, you can't make the indole/pyrazole.

Q: My hydrazine salt (HCl) isn't reacting with the ketone. Should I add more acid?

A: No. You likely need less acid or a "Buffer Window."

The Mechanism: Hydrazone formation is pH-dependent with a bell-shaped rate profile.

-

Too Acidic (pH < 3): The hydrazine is fully protonated (

). It becomes non-nucleophilic. -

Too Basic (pH > 6): The carbonyl oxygen is not activated (protonated), making it a poor electrophile for a sterically hindered nucleophile.

The Solution: The "Buffer Window" Protocol For 2,6-disubstituted hydrazines, the nucleophilicity is already compromised. You cannot afford to protonate the hydrazine.

-

Free Base Liberation: If using the HCl salt, do not rely on equilibrium. Pre-neutralize the salt with 1.05 eq of NaOAc or Et3N in a separate flask before adding to the ketone.

-

Solvent Switch: Switch from Methanol/Ethanol to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

-

Why? These solvents are strong hydrogen bond donors (activating the carbonyl) but weakly nucleophilic (won't compete). They stabilize the polar transition state without requiring strong mineral acids.

-

Q: I've buffered the reaction, but it's still too slow. How do I accelerate it without decomposition?

A: Implement Nucleophilic Catalysis (The Aniline Trick).

Standard acid catalysis is often insufficient for 2,6-systems. Use a "super-nucleophile" catalyst.

Protocol: Add 10-20 mol% Aniline or Anthranilic Acid to the reaction.

-

Mechanism: Aniline (smaller, unhindered) reacts with the ketone fast to form a Schiff base (imine). The Schiff base is more electrophilic than the original ketone. Your bulky 2,6-hydrazine then attacks the Schiff base, expelling aniline (transimination).

-

Reference: This concept is grounded in Jencks' catalysis principles and recent bioconjugation optimizations (Dirksen et al., 2006).

Troubleshooting Module: Fischer Indole Synthesis

The Rearrangement Bottleneck.

Q: I formed the hydrazone, but it won't rearrange to the indole. I'm seeing starting material or hydrolysis.

A: The energy barrier for the [3,3]-shift is too high for protic solvents. Switch to Lewis Acids.

Protic acids (H2SO4, HOAc) often cause hydrolysis of the hydrazone back to the ketone + hydrazine before the rearrangement can occur.

The "Lewis Acid Screen" Protocol: Perform parallel reactions with the following conditions. Note: Anhydrous conditions are critical.

| Condition | Catalyst (Equiv) | Solvent | Temp (°C) | Rationale |

| A (Mild) | ZnCl₂ (2.0 eq) | Toluene/AcOH (10:1) | 110 (Reflux) | Standard for sensitive substrates. |

| B (Strong) | BF₃·OEt₂ (1.5 eq) | DCE or Toluene | 80-100 | Strong activation; good for electron-poor rings. |

| C (High T) | PPA (Polyphosphoric Acid) | None (Neat) | 120-150 | The "Nuclear Option." High viscosity stabilizes the transition state. |

Visualization: Troubleshooting Logic Flow

Caption: Decision matrix for optimizing reactions with sterically hindered hydrazines.

Advanced Workflows: Breaking the Barrier

Method A: Microwave Irradiation (MW)

For 2,6-disubstituted systems, thermal heating often degrades the reagents before the activation energy is reached. MW heating provides direct energy transfer to the polar transition state.

-

Protocol:

-

Solvent: Ethanol or Ethylene Glycol (high loss tangent).

-

Settings: 120–150 °C, 10–20 minutes, sealed vessel.

-

Benefit: Often bypasses the need for harsh acids by achieving superheating rapidly.

-

Method B: The Buchwald Modification (Pd-Catalyzed)

If the classical Fischer synthesis fails entirely due to the "Double Ortho" block, bypass the hydrazine condensation entirely.

-

Concept: Instead of reacting a ketone with a hydrazine, couple an Aryl Bromide with a Hydrazone (derived from benzophenone) using Palladium catalysis, then exchange.

-

Relevance: This is particularly useful if your 2,6-disubstituted hydrazine is unstable or difficult to synthesize. You can build the steric bulk during the coupling.

Summary Data: Solvent & Catalyst Selection

| Factor | Standard Condition | Optimized for 2,6-Disubstituted | Why? |

| Solvent | Ethanol/Methanol | TFE, HFIP, or Ethylene Glycol | TFE activates carbonyls via H-bonding; Glycol allows higher reflux temps (>150°C). |

| Catalyst | H₂SO₄ / HCl | ZnCl₂ / 4% H₂SO₄ in MeOH | Lewis acids avoid full protonation of the deactivated hydrazine. |

| Promoter | None | Aniline (10 mol%) | Forms a reactive intermediate (Schiff base) that overcomes steric repulsion. |

| Heating | Reflux (Oil Bath) | Microwave (Sealed) | Overcomes high |

References

-

Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society. Link

-

Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[1] A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society. Link

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

-

Gore, S., Baskaran, S., & König, B. (2012).[1] Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters. Link (Demonstrates deep eutectic solvents for hindered systems).

-

Robinson, B. (1963). The Fischer Indole Synthesis.[2][3][4][5] Chemical Reviews. Link (The foundational text on mechanism and steric limitations).

Sources

Validation & Comparative

mass spectrometry fragmentation pattern of chlorophenylhydrazine analogs

Executive Summary

Chlorophenylhydrazines (CPHs) are critical synthetic intermediates used in the manufacture of pyrazoles, indoles, and pharmaceuticals such as Carprofen and Edaravone.[1] However, their analysis is complicated by two factors: the thermal instability of the hydrazine moiety and the need to differentiate between positional isomers (2-, 3-, and 4-chlorophenylhydrazine).

This guide compares the two dominant analytical workflows—Direct ESI-LC-MS versus Derivatization-GC-MS —and provides a definitive mechanistic breakdown of their fragmentation patterns. While ESI offers speed for polar analytes, this guide establishes why Chemical Derivatization coupled with Electron Ionization (EI) remains the gold standard for structural elucidation and isomer differentiation.

Comparative Analysis: Ionization & Workflow Strategies

The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) fundamentally alters the data topology.

Table 1: Strategic Comparison of Analytical Approaches

| Feature | Method A: Direct LC-MS (ESI) | Method B: Derivatization GC-MS (EI) |

| Ionization Type | Soft Ionization (Protonation | Hard Ionization (Radical Cation |

| Primary Data | Molecular Weight (Intact Ion) | Structural Fingerprint (Fragment Rich) |

| Thermal Stability | High (Room temp ionization) | Low (Requires derivatization to survive injector) |

| Isomer Resolution | Poor (Spectra often identical) | High (distinct "Ortho Effects" visible) |

| Sensitivity | High (Nanogram level) | Moderate to High |

| Best Use Case | High-throughput screening, quantitation | Structural confirmation, impurity profiling |

Expert Insight: The Case for Derivatization

Direct injection of underivatized phenylhydrazines into a GC inlet often leads to disproportionation (forming anilines) or thermal degradation, yielding ghost peaks. For robust GC-MS data, we recommend acetone derivatization to form the corresponding hydrazone.[2] This stabilizes the N-N bond and improves chromatographic peak shape.

Mechanistic Fragmentation Analysis

Understanding the fragmentation logic is essential for interpreting spectra of CPH analogs.

The Chlorine Isotope Signature

Before analyzing fragmentation, verify the molecular ion cluster. Chlorine possesses two stable isotopes:

-

Observation: All fragment ions containing the chlorine atom must exhibit a 3:1 intensity ratio separated by 2 mass units (

X and -

Diagnostic Value: If a fragment loses this 3:1 pattern, the chlorine atom has been eliminated.

Primary Fragmentation Pathways (EI)

Upon electron impact (70 eV), the derivatized hydrazone (or parent hydrazine) forms a radical cation. The fragmentation is driven by the weakness of the N-N bond and the stability of the aromatic ring.

-

N-N Bond Cleavage (Alpha-Cleavage): The most labile bond.

-

Mechanism:[3] Homolytic cleavage yields the chlorophenylamino radical or cation.

-

Result: Loss of the hydrazone moiety.

-

-

Loss of Ammonia/Amine (

or-

Mechanism:[3] Hydrogen migration followed by elimination of

(in underivatized forms) or the derivatizing agent.

-

-

Ring Cleavage (Dehalogenation):

-

Mechanism:[3] Direct loss of the Chlorine radical (

, 35 Da). -

Result: Formation of the phenylhydrazine cation (

107).

-

Isomer Differentiation: The "Ortho Effect"